(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
CAS No.: 97534-82-2
Cat. No.: VC2418735
Molecular Formula: C12H13NO5
Molecular Weight: 251.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97534-82-2 |
---|---|
Molecular Formula | C12H13NO5 |
Molecular Weight | 251.23 g/mol |
IUPAC Name | (4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 |
Standard InChI Key | XRRRGBIMHQARMF-JTQLQIEISA-N |
Isomeric SMILES | C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES | C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES | C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
The compound's negative optical rotation ([α]20/D -92°) indicates its specific stereochemistry and is an important characteristic for verifying its enantiomeric purity . This property contrasts with its enantiomer, (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid, which exhibits a positive optical rotation ([α]20/D +92°) . The comparison between these enantiomers highlights the importance of stereochemistry in determining the physical properties and behaviors of chiral compounds.
The melting point range (74-78°C) provides a useful characteristic for confirming the purity of synthesized or purchased samples of this compound . Pure compounds typically exhibit narrow melting point ranges, and deviations from the expected range might indicate the presence of impurities or a mixture of stereoisomers.
Synthesis Methods
The synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid typically involves the protection of an appropriate precursor with a benzyloxycarbonyl group, followed by cyclization to form the oxazolidine ring. Although the search results don't provide explicit synthetic routes for this specific compound, we can infer potential synthesis pathways based on similar compounds and general organic chemistry principles.
One common approach to synthesizing oxazolidine derivatives involves the reaction of an appropriately substituted amino alcohol with an aldehyde or ketone to form the oxazolidine ring. In the case of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, the synthesis likely begins with an S-configured amino acid, such as L-serine, which already contains the required stereocenter.
The general synthetic route may involve:
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Protection of the amino group of L-serine with benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group.
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Conversion of the protected amino acid to an oxazolidine derivative through cyclization reactions.
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Purification steps to isolate the desired (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.
The synthetic procedures for this compound would require careful control of reaction conditions to maintain the stereochemical integrity of the molecule, as racemization can occur under certain conditions, particularly those involving strong acids or bases.
Chemical Reactions and Applications
(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid participates in various chemical reactions and has significant applications in organic synthesis. The compound is primarily used in asymmetric synthesis as a chiral auxiliary and finds applications in the synthesis of oxazolidinone derivatives .
As a carboxylic acid, this compound can undergo typical acid-base reactions, esterification, and amidation. The carboxylic acid group can be activated using various coupling agents for further functionalization, which is particularly useful in peptide synthesis and the preparation of more complex molecules.
The benzyloxycarbonyl protecting group can be removed under specific conditions, such as catalytic hydrogenation or strong acidic conditions, revealing the nitrogen functionality for further reactions. This selective deprotection is valuable in multi-step syntheses where controlled functional group manipulation is required.
In asymmetric synthesis, (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid serves as a chiral auxiliary, transferring its stereochemical information to create new stereocenters in a controlled manner . This property is particularly valuable in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is crucial for drug development.
While the search results don't provide specific examples of reactions involving this compound, it's reasonable to infer that it may participate in reactions similar to those of related compounds, such as the oxidative cross-coupling reactions mentioned in relation to other α-amino acids and their derivatives .
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